6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a chloromethyl group attached to the benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran typically involves the chloromethylation of the benzothiopyran ring. One common method includes the reaction of benzothiopyran with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the implementation of environmentally friendly catalysts and solvents can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted benzothiopyrans.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxymethyl or formyl derivatives.
Scientific Research Applications
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Materials Science: It can be used in the development of advanced materials, including polymers and resins with unique properties.
Chemical Biology: The compound can be utilized in the study of biological processes and the development of biochemical assays.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloromethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound also contains a chloromethyl group and exhibits similar reactivity in nucleophilic substitution reactions.
Chloromethylated Aromatic Compounds: Compounds like chloromethyl benzene and chloromethyl naphthalene share similar chemical properties and reactivity patterns.
Uniqueness
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is unique due to its benzothiopyran ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where the benzothiopyran scaffold can provide advantages in terms of stability, reactivity, and biological activity.
Properties
CAS No. |
55745-81-8 |
---|---|
Molecular Formula |
C10H11ClS |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.